BenchChemオンラインストアへようこそ!

Quinazoline Hydrazide

EGFR kinase inhibition anticancer cytotoxicity multi-target kinase inhibitor

Quinazoline hydrazide and its derivatives (quinazolinone N-acetohydrazides, 4-hydrazinoquinazolines, quinazoline-4-ylidene hydrazides) constitute a privileged scaffold class in medicinal chemistry, characterized by a quinazoline core bearing a hydrazide, acetohydrazide, or hydrazine linker at N-3, C-4, or side-chain positions. This bifunctional architecture enables type II kinase inhibitor design (DFG-out binding mode), potent monoamine oxidase (MAO) inhibition, and selective poly(ADP-ribose) polymerase-1 (PARP-1) blockade.

Molecular Formula C9H8N4O
Molecular Weight 188.19 g/mol
Cat. No. B8308108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinazoline Hydrazide
Molecular FormulaC9H8N4O
Molecular Weight188.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NC(=N2)C(=O)NN
InChIInChI=1S/C9H8N4O/c10-13-9(14)8-11-5-6-3-1-2-4-7(6)12-8/h1-5H,10H2,(H,13,14)
InChIKeyNTDKVDYCBXKCJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinazoline Hydrazide: Procurement-Grade Scaffold for Multi-Target Kinase, MAO, PARP, and PDE7 Inhibitor Programs


Quinazoline hydrazide and its derivatives (quinazolinone N-acetohydrazides, 4-hydrazinoquinazolines, quinazoline-4-ylidene hydrazides) constitute a privileged scaffold class in medicinal chemistry, characterized by a quinazoline core bearing a hydrazide, acetohydrazide, or hydrazine linker at N-3, C-4, or side-chain positions [1]. This bifunctional architecture enables type II kinase inhibitor design (DFG-out binding mode), potent monoamine oxidase (MAO) inhibition, and selective poly(ADP-ribose) polymerase-1 (PARP-1) blockade. The hydrazide moiety serves as a critical hydrogen-bond donor/acceptor that engages gate area and back-pocket residues, differentiating these compounds from simpler quinazoline analogs lacking the hydrazide functionality [2]. Procurement relevance stems from their demonstrated multi-kinase inhibitory profiles (VEGFR-2, FGFR-1, BRAF, EGFR), sub-micromolar to nanomolar potencies, and tunable selectivity across diverse pharmacological targets.

Why Generic Quinazoline Analogs Cannot Substitute for Hydrazide-Functionalized Quinazolines in Multi-Target and Selectivity-Driven Programs


Generic quinazoline or quinazolinone compounds lacking the hydrazide/acethydrazide linker fail to achieve the same combination of potency, multi-kinase engagement, and selectivity observed for hydrazide-functionalized derivatives. The hydrazide moiety is not a passive substituent: it enables key hydrogen-bond interactions with gate area amino acid residues (e.g., Ser209 in MAO-A [1], Asp1046/Cys919 in VEGFR-2 [2]) and facilitates the DFG-out type II binding conformation that distinguishes these inhibitors from ATP-competitive quinazolines. Structure-activity relationship (SAR) studies demonstrate that replacing the hydrazide linker with less flexible or non-hydrogen-bonding groups abolishes or severely attenuates multi-kinase inhibitory activity and isoform selectivity [3]. Consequently, researchers or procurement specialists who substitute a standard quinazoline-4(3H)-one or 4-anilinoquinazoline for a quinazoline hydrazide derivative risk obtaining an inactive or non-selective compound against the intended target profile.

Quinazoline Hydrazide Derivatives: Quantitative Differential Evidence Against Clinical Standards and In-Class Analogs


Superior Anticancer Potency Against HepG-2, MCF-7, and HCT-116 Versus Erlotinib and Doxorubicin

Quinazolinone-acetohydrazide derivatives 3i, 7f, and 7i demonstrated approximately two-fold greater potency than erlotinib and doxorubicin across multiple cancer cell lines. Against HepG-2, derivatives 3i and 7f exhibited IC50 values of 1.66 μM and 1.67 μM, compared to erlotinib (IC50 = 2.85 μM) and doxorubicin (IC50 = 4.25 μM) [1]. Against MCF-7 (breast cancer), compound 7i displayed an IC50 of 3.25 μM, outperforming erlotinib (IC50 = 3.56 μM) and doxorubicin (IC50 = 5.38 μM) [1]. Most strikingly, against HCT-116 colon cancer, compound 7i showed an IC50 of 1.20 μM versus erlotinib (3.05 μM) and doxorubicin (5.70 μM), representing a 4.75-fold improvement over doxorubicin [1]. Additionally, the quinazolinone hydrazide derivative 9c exhibited EGFR kinase IC50 of 0.59 μM, with MCF-7 IC50 of 1.31 μM and HepG2 IC50 of 1.89 μM [2].

EGFR kinase inhibition anticancer cytotoxicity multi-target kinase inhibitor

Superior MAO-A Selectivity Index (SI = 39,524) Versus the Clinical Standard Clorgyline (SI = 33,793)

The quinazolinone amino acid hydrazide derivative 15 (2-(2-(benzo[d][1,3]dioxol-5-yl)-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)acetohydrazide) demonstrated MAO-A inhibitory potency with IC50 = 2.1 × 10⁻⁹ M (2.1 nM), comparable to clorgyline (IC50 = 2.9 × 10⁻⁹ M) [1]. Critically, the selectivity index (SI = MAO-B IC50 / MAO-A IC50) for compound 15 was 39,524, which exceeds that of clorgyline (SI = 33,793) [1]. Other derivatives in the same series (compounds 7 and 10) also showed comparable MAO-A inhibitory activity with IC50 values of 3.6 × 10⁻⁹ M and 2.8 × 10⁻⁹ M, respectively [1]. This higher selectivity index is significant because clorgyline, the reference irreversible MAO-A inhibitor, carries risks of tyramine-induced hypertensive crisis at lower selectivity.

monoamine oxidase inhibitor selectivity index neuropharmacology

Multi-Kinase Inhibition (VEGFR-2, FGFR-1, BRAF) with Potent NCI Panel Growth Inhibition (GI50 = 0.72 μM)

A series of 22 quinazolinone N-acetohydrazides (9a-v) were rationally designed as type II multi-kinase inhibitors, targeting the DFG-out conformation of VEGFR-2, FGFR-1, and BRAF [1]. The compounds demonstrated VEGFR-2 inhibitory IC50 values spanning 0.29 to 5.17 μM, with the most potent derivatives (9d, 9e, 9f, 9L, 9m) showing multi-kinase inhibition [1]. Importantly, seven compounds (9b, 9d, 9e, 9k, 9L, 9o, 9q) demonstrated potent growth inhibitory activity on the NCI 60-cell-line panel with GI50 values reaching 0.72 μM [1]. Compound 9e additionally induced G2/M cell cycle arrest and apoptosis in MDA-MB-231 cells [1]. This multi-kinase profile is structurally enabled by the N-acetohydrazide linker that bridges the quinazolinone front-pocket binder to diverse aryl back-pocket occupiers—a design feature absent in single-target quinazoline kinase inhibitors such as gefitinib or erlotinib.

type II kinase inhibitor VEGFR-2 inhibitor DFG-out binding mode

PARP-1 Selective Inhibition with Superior Potency to Olaparib (EC50 = 0.024 μM vs 0.040 μM)

Quinazoline-2,4(1H,3H)-dione benzohydrazide derivatives 7a and 7e exhibited selective PARP-1 inhibitory activity with EC50 values of 0.068 ± 0.0027 μM and 0.024 ± 0.0009 μM, respectively, compared to the approved PARP-1/2 inhibitor olaparib (EC50 = 0.040 ± 0.002 μM) [1]. Compound 7e was 1.67-fold more potent against PARP-1 than olaparib. Critically, both compounds demonstrated significant selectivity for PARP-1 over PARP-2: 7a showed PARP-2 EC50 = 0.357 ± 0.014 μM (5.3-fold selectivity), and 7e showed PARP-2 EC50 = 0.119 ± 0.005 μM (5.0-fold selectivity) [1]. The compounds also exhibited selective cytotoxicity toward tumor cell lines (HCT-116, MCF-7, PC3; EC50 = 2.95–10.03 μM) over normal WI-38 fibroblasts (EC50 = 51.84–87.92 μM), with selectivity ratios of 5.2- to 29.8-fold [1].

PARP-1 inhibitor DNA repair inhibitor targeted cancer therapy

PDE7A Inhibition Comparable to Selective Standard BRL50481 (IC50 = 0.114–0.18 μM vs 0.034 μM)

Substituted 4-hydrazinoquinazoline derivatives 4b, 4g, 5c, and 5f exhibited PDE7A inhibitory potency (IC50 = 0.114–0.18 μM) comparable to the selective PDE7A inhibitor BRL50481 (IC50 = 0.034 μM) in a fluorescence polarization assay [1]. All synthesized hydrazinoquinazoline compounds showed PDE7A inhibitory activity in the range of 0.114–1.966 μM, with the majority (compounds 4b-d, 4f, 4g, 5a-c, 5f, and 5g) demonstrating greater potency than the non-selective PDE inhibitor theophylline [1]. Notably, the pyridine-substituted derivatives (4b, 4f, 5b, 5f) manifested the highest PDE7 inhibitory potencies, whereas quinoline-substituted analogs (4h, 5d, 5h) displayed very low activity, demonstrating the critical role of the hydrazine linker geometry and terminal ring electronic character [1].

phosphodiesterase 7 inhibitor anti-inflammatory immunomodulation

Broad-Spectrum Antimicrobial Activity with Gram-Positive Potency Comparable to Chloramphenicol and Antifungal Activity Comparable to Fluconazole

Spiroquinazoline hydrazide derivatives bearing 6-bromo or 6,8-dibromo substitution on the quinazolin-3,4-dione nucleus demonstrated broad-spectrum antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, and fungi comparable to the clinical standards chloramphenicol (antibacterial) and fluconazole (antifungal) [1]. In a separate but related study, quinazoline-amino acid hydrazide hybrid compound 6 exhibited an inhibition zone of 39 mm (MIC = 8 μM, IC50 = 7 μM) against Bacillus subtilis (Gram-positive) and 36 mm (MIC = 11 μM, IC50 = 9 μM) against Escherichia coli (Gram-negative) [2]. Compound 4 showed an inhibition zone of 33 mm (MIC = 13 μM, IC50 = 11 μM) against E. coli [2]. The antifungal activity was also notable: compound 16 showed an inhibition zone of 13 mm (MIC = 35 μM, IC50 = 28 μM) against Candida albicans [2]. Molecular docking studies revealed strong binding affinities to key microbial targets, with compound 19 exhibiting a docking score (ΔG = −8.46 kcal/mol) comparable to erlotinib (ΔG = −8.51 kcal/mol) [2].

antibacterial antifungal spiroquinazoline hydrazide

Quinazoline Hydrazide Derivatives: High-Impact Procurement and Research Application Scenarios


Multi-Kinase Oncology Lead Optimization Requiring Simultaneous VEGFR-2, FGFR-1, and BRAF Inhibition

Quinazolinone N-acetohydrazides (e.g., 9e, 9d, 9f) are ideally suited for cancer drug discovery programs targeting angiogenic and proliferative kinases simultaneously. Their type II DFG-out binding mode [1] enables rational design of derivatives that occupy both the front pocket (quinazolinone) and back pocket (aryl-hydrazide) of VEGFR-2, FGFR-1, and BRAF kinases. With VEGFR-2 IC50 values as low as 0.29 μM and NCI panel GI50 values reaching 0.72 μM [1], these compounds serve as validated starting points for lead optimization campaigns where single-target quinazoline EGFR inhibitors (e.g., gefitinib, erlotinib) are inadequate. Procurement of the hydrazide-functionalized scaffold enables medicinal chemistry teams to explore structure-activity relationships that are inaccessible with non-hydrazide quinazoline analogs.

CNS Drug Discovery for Depression and Anxiety Requiring High MAO-A Selectivity Over MAO-B

The quinazolinone amino acid hydrazide scaffold (e.g., compound 15) provides a selectivity index of 39,524 for MAO-A over MAO-B, surpassing the clinical irreversible inhibitor clorgyline (SI = 33,793) [1]. This selectivity is critical for depression and anxiety indications where MAO-B inhibition is therapeutically irrelevant and may contribute to off-target effects. For procurement in CNS programs, this scaffold enables medicinal chemists to develop reversible, selective MAO-A inhibitors with a potentially improved safety profile regarding tyramine-induced hypertensive crisis—a dose-limiting toxicity of non-selective or poorly selective MAO inhibitors.

Targeted Cancer Therapy via PARP-1-Selective Inhibition with Reduced Hematological Toxicity Potential

Quinazoline-2,4(1H,3H)-dione benzohydrazide derivatives (7a and 7e) offer PARP-1 selectivity (5-fold over PARP-2) combined with potency exceeding olaparib (EC50 = 0.024 μM vs 0.040 μM for olaparib) [1]. This selective PARP-1 inhibition profile addresses the clinical limitation of dual PARP-1/PARP-2 inhibitors, where PARP-2 inhibition is associated with hematological adverse effects. For oncology research groups and biopharmaceutical procurement, these hydrazide derivatives provide leads for developing next-generation, isoform-selective PARP inhibitors with a potentially wider therapeutic window, as evidenced by their 5.2- to 29.8-fold selectivity for tumor cells over normal WI-38 fibroblasts [1].

Anti-Inflammatory Drug Development Targeting PDE7A for Immune-Mediated Inflammatory Diseases

4-Hydrazinoquinazoline derivatives (e.g., 4b, 5f) demonstrate PDE7A inhibitory potency (IC50 = 0.114–0.18 μM) approaching that of the selective tool compound BRL50481 (IC50 = 0.034 μM), while substantially exceeding the potency of the non-selective PDE inhibitor theophylline [1]. These compounds are relevant for procurement by immunology and inflammation research groups targeting PDE7A, an enzyme selectively expressed in immune and pro-inflammatory cells. The synthetic accessibility of the hydrazinoquinazoline scaffold, combined with the established SAR showing that pyridine-substituted derivatives exhibit the highest potency, enables rapid analog generation for lead optimization in inflammatory bowel disease, chronic obstructive pulmonary disease, and autoimmune disorder programs.

Quote Request

Request a Quote for Quinazoline Hydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.